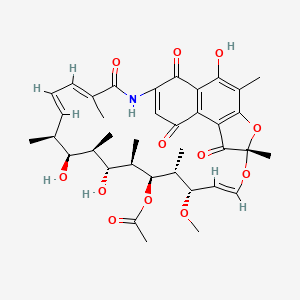
Rifamycin S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rifamycin S is a derivative of rifamycin, a well-known antibiotic. This compound is part of the rifamycin family, which is known for its potent antibacterial properties, particularly against mycobacteria. The empirical formula of this compound is C37H45NO12, and it has a molecular weight of 695.75 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rifamycin S involves several steps, starting from rifamycin B. The key steps include:
Reduction: Rifamycin B is reduced to this compound using sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Rifamycin S undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to this compound.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various rifamycin derivatives, which have different pharmacological properties and applications .
科学研究应用
Antimicrobial Activity
Rifamycin S exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis and Staphylococcus aureus. Recent studies have demonstrated its effectiveness in combination therapies, enhancing the treatment outcomes for persistent infections.
Tuberculosis Treatment
This compound is integral to the standard treatment regimen for tuberculosis (TB). It is typically used in combination with other antibiotics such as isoniazid, pyrazinamide, and ethambutol. This combination not only shortens the duration of therapy but also reduces the risk of developing drug resistance. The inclusion of this compound in TB treatment regimens has been shown to improve patient adherence and reduce relapse rates .
Efficacy Against Gram-Positive Bacteria
Research has indicated that this compound possesses bactericidal activity against gram-positive organisms, including Staphylococcus epidermidis and Staphylococcus aureus. A study demonstrated that niosomes loaded with this compound showed a lower Minimum Inhibitory Concentration (MIC) against S. aureus, indicating enhanced efficacy when delivered through this novel formulation .
Novel Drug Formulations
The development of innovative drug delivery systems has been a significant area of research for this compound. Encapsulation in niosomes and other carriers has been explored to enhance its stability and bioavailability.
Niosomes
Niosomes are non-ionic surfactant vesicles that can encapsulate drugs like this compound, improving their stability across varying temperatures and pH levels. Studies have shown that niosomes containing this compound exhibit higher encapsulation efficiency and sustained release profiles, making them promising candidates for targeted drug delivery systems .
Combination Therapies
Combination therapies utilizing this compound have been investigated to combat antibiotic resistance. For instance, studies have shown that combining this compound with glycerol in niosome formulations can produce a subadditive effect, enhancing antibacterial activity while potentially reducing side effects associated with higher doses of antibiotics .
Resistance Considerations
While this compound is highly effective, the emergence of resistance remains a critical concern in clinical settings. Mutations in the rpoB gene associated with rifamycin resistance have been documented, necessitating ongoing surveillance and research into alternative therapies or combination strategies to mitigate this issue .
Clinical Use in Tuberculosis
Clinical trials have demonstrated that patients receiving this compound as part of their TB treatment regimen show significant improvements compared to those on monotherapy or less effective combinations. For example, a study indicated an 83% effectiveness rate in eradicating TB when this compound was included in the treatment plan .
Application in Chronic Infections
In chronic infections caused by resistant strains of bacteria, this compound has been utilized successfully in combination with other antibiotics to achieve better clinical outcomes. The strategic use of this antibiotic has been pivotal in managing complex cases where traditional treatments have failed .
作用机制
Rifamycin S exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, thereby stopping protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of the RNA polymerase enzyme .
相似化合物的比较
Similar Compounds
- Rifamycin B
- Rifamycin S
- Rifampicin
- Rifabutin
Comparison
This compound is unique among rifamycin derivatives due to its specific structural modifications, which confer distinct pharmacological properties. Unlike rifampicin, which is widely used in clinical settings, this compound is primarily used in research and industrial applications .
属性
分子式 |
C37H45NO12 |
|---|---|
分子量 |
695.8 g/mol |
IUPAC 名称 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12+/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1 |
InChI 键 |
BTVYFIMKUHNOBZ-URFUDWCHSA-N |
手性 SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)\C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C |
同义词 |
NSC 144130 rifamycin S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















